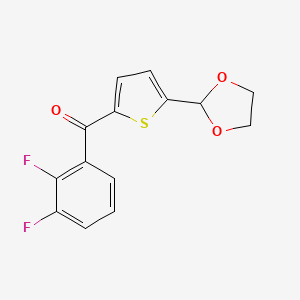

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

Historical Context and Chemical Classification

The discovery and development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who first identified thiophene as a contaminant in benzene. This initial discovery revealed thiophene as a five-membered heterocyclic compound with the molecular formula C₄H₄S, consisting of a planar aromatic ring system that closely resembles benzene in its chemical and physical properties. The compound was observed through its characteristic reaction with isatin in sulfuric acid, forming a distinctive blue dye that led to its identification as a distinct chemical entity.

The classification of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene places it within the broader family of substituted thiophenes, specifically as a member of the aromatic heterocyclic compounds. With the molecular formula C₁₄H₁₀F₂O₃S and a molecular weight of 296.29 grams per mole, this compound represents a sophisticated example of multi-functional heterocyclic architecture. The compound features three distinct structural components: the thiophene ring system serving as the central aromatic core, the 2,3-difluorobenzoyl substituent providing electronic modulation through halogen substitution, and the 1,3-dioxolan-2-yl group functioning as a protected aldehyde equivalent.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2,3-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone. This nomenclature reflects the compound's structural hierarchy, emphasizing the ketone linkage between the fluorinated benzene ring and the dioxolane-substituted thiophene system. The Chemical Abstracts Service registry number 898778-73-9 provides a unique identifier for this specific constitutional isomer among the numerous possible regioisomers.

The electronic structure of this compound benefits from the aromatic nature of the thiophene ring, which exhibits delocalized π-electron systems similar to benzene but with modified reactivity patterns due to the sulfur heteroatom. The incorporation of fluorine atoms in the 2,3-positions of the benzoyl group introduces significant electronic effects, including inductive electron withdrawal and potential participation in halogen bonding interactions. These structural features collectively contribute to the compound's unique chemical and physical properties, distinguishing it from both unsubstituted thiophenes and other halogenated derivatives.

Significance in Heterocyclic Chemistry Research

The importance of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene in contemporary heterocyclic chemistry research stems from several key factors that position it as a valuable synthetic intermediate and research target. Thiophene derivatives have emerged as crucial scaffolds in medicinal chemistry, with extensive documentation of their pharmacological potential across multiple therapeutic areas. Research has demonstrated that thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anti-cancer properties.

The therapeutic significance of thiophene derivatives is further evidenced by the presence of thiophene nuclei in numerous marketed pharmaceutical formulations. These include compounds such as Thiophenfurin, Teniposide, Cefoxitin, Ticaconazole, Sertaconazole, Suprofen, Ketotifen, Brinzolamide, Dorzolamide, and Tiotropium, demonstrating the validated utility of thiophene scaffolds in drug development. This extensive pharmaceutical precedent provides strong rationale for investigating novel thiophene derivatives, particularly those incorporating additional functional groups that may enhance biological activity or selectivity.

The multi-targeted pharmacological potential of thiophene derivatives makes them particularly attractive for drug discovery efforts. Recent research has emphasized the ability of thiophene scaffolds to interact with diverse biological targets, enabling the development of compounds with improved efficacy and reduced side effects compared to single-target approaches. The incorporation of fluorine substituents, as seen in 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, represents a strategic approach to modulating pharmacological properties through electronic and steric effects.

Contemporary synthesis strategies for thiophene derivatives have evolved significantly from the classical Paal-Knorr synthesis, incorporating modern methodologies such as microwave-assisted synthesis and green chemistry approaches. These advances have enabled the efficient preparation of complex thiophene derivatives like 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, facilitating systematic structure-activity relationship studies. The development of novel synthetic routes has proven essential for accessing the structural diversity required for comprehensive biological evaluation and optimization of therapeutic candidates.

| Pharmacological Activity | Representative Thiophene Derivatives | Mechanism of Action |

|---|---|---|

| Antimicrobial | Cefoxitin, Ticaconazole | Cell wall inhibition, enzyme interference |

| Anti-inflammatory | Suprofen | Cyclooxygenase inhibition |

| Antipsychotic | Various thiophene derivatives | Dopamine receptor modulation |

| Anti-cancer | Multiple derivatives under investigation | DNA interaction, enzyme inhibition |

| Antioxidant | Numerous thiophene compounds | Free radical scavenging |

Structural Position within Thiophene Derivatives

The structural positioning of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene within the broader family of thiophene derivatives reveals its significance as a representative of highly functionalized heterocyclic compounds. The parent thiophene structure, characterized by a five-membered aromatic ring containing sulfur, serves as the foundational scaffold for numerous substituted derivatives. The compound under investigation represents a sophisticated evolution of this basic structure, incorporating multiple functional groups that significantly modify its chemical and biological properties.

The substitution pattern of this compound places it among the 2,5-disubstituted thiophenes, a class known for enhanced stability and synthetic versatility compared to other substitution patterns. The positioning of the 2,3-difluorobenzoyl group at the 2-position of the thiophene ring exploits the high reactivity of this site toward electrophilic substitution reactions. This reactivity pattern stems from the electronic properties of the thiophene ring, where the 2-position exhibits the highest electron density and consequently the greatest susceptibility to electrophilic attack.

The incorporation of the 1,3-dioxolan-2-yl group at the 5-position represents a strategic synthetic design that provides multiple advantages. The dioxolane moiety functions as a masked aldehyde, offering protection during synthetic manipulations while maintaining the potential for selective deprotection to reveal reactive carbonyl functionality. This protected aldehyde equivalent enables complex synthetic transformations that would be challenging or impossible with an unprotected aldehyde group, expanding the synthetic utility of the compound significantly.

Comparative analysis with related thiophene derivatives demonstrates the unique structural features of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene. Unlike simple alkyl or aryl-substituted thiophenes, this compound combines aromatic, ketone, and cyclic acetal functionalities within a single molecular framework. This multi-functional architecture provides numerous sites for chemical modification and biological interaction, positioning the compound as a versatile platform for structure-activity relationship studies and lead optimization efforts.

The molecular geometry of this compound reflects the planar nature of the thiophene ring system, with the dioxolane ring adopting a non-planar conformation that extends the three-dimensional structure. This spatial arrangement influences both the chemical reactivity and biological activity of the compound, as the conformational flexibility of the dioxolane ring enables adaptive binding to biological targets while maintaining the rigid aromatic core necessary for π-π stacking interactions.

Comparative Analysis of Difluorobenzoyl Functionalization in Heterocyclic Systems

The incorporation of difluorobenzoyl functionality into heterocyclic systems represents a significant advancement in medicinal chemistry, with 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene serving as an exemplary case study for understanding the effects of fluorine substitution patterns. Comparative analysis with related compounds reveals distinct advantages of the 2,3-difluoro substitution pattern compared to alternative fluorination strategies.

Analysis of structural analogues demonstrates the importance of fluorine positioning in determining compound properties. The 2,3-difluorobenzoyl derivative exhibits distinct characteristics compared to the 2,6-difluoro (Chemical Abstracts Service number 898778-80-8) and 3,5-difluoro (Chemical Abstracts Service number 898778-84-2) analogues. The 2,3-substitution pattern places both fluorine atoms in adjacent positions, creating a unique electronic environment that influences both the electrophilic character of the carbonyl group and the overall molecular dipole moment.

Electronic effects of fluorine substitution in the 2,3-positions include significant inductive electron withdrawal, which increases the electrophilicity of the ketone carbonyl and potentially enhances its reactivity toward nucleophilic attack. This electronic modulation differs substantially from the symmetric 2,6-difluoro pattern, which provides balanced electron withdrawal but lacks the asymmetric electronic distribution characteristic of the 2,3-substitution. The 3,5-difluoro pattern, while maintaining symmetry, positions the fluorine atoms meta to the carbonyl group, resulting in reduced electronic influence compared to the ortho-positioned substituents in the 2,3-derivative.

Steric considerations also distinguish the 2,3-difluorobenzoyl functionality from other fluorination patterns. The adjacent positioning of fluorine atoms in the 2,3-pattern creates a sterically constrained environment that may influence molecular conformation and binding interactions with biological targets. This steric environment contrasts with the more open configurations observed in 2,6-difluoro and 3,5-difluoro analogues, potentially leading to enhanced selectivity in biological systems.

Comparison with the corresponding dichloro analogue (Chemical Abstracts Service number 898778-86-4) provides insight into halogen-specific effects. While both fluorine and chlorine provide electron-withdrawing effects, the smaller size and higher electronegativity of fluorine result in distinct pharmacological profiles. The dichloro derivative exhibits a higher molecular weight (329.20 grams per mole versus 296.29 grams per mole for the difluoro compound) and different lipophilicity characteristics, which may influence biological activity and pharmacokinetic properties.

| Compound Variant | Chemical Abstracts Service Number | Molecular Weight | Fluorine Position | Electronic Effects |

|---|---|---|---|---|

| 2,3-Difluorobenzoyl derivative | 898778-73-9 | 296.29 g/mol | Adjacent ortho | Asymmetric electron withdrawal |

| 2,6-Difluorobenzoyl derivative | 898778-80-8 | 296.29 g/mol | Symmetric ortho | Balanced electron withdrawal |

| 3,5-Difluorobenzoyl derivative | 898778-84-2 | 296.29 g/mol | Meta positions | Reduced electronic influence |

| 2,3-Dichlorobenzoyl derivative | 898778-86-4 | 329.20 g/mol | Adjacent ortho | Enhanced steric bulk |

The pharmacological implications of difluorobenzoyl functionalization extend beyond simple electronic effects to include metabolic stability and bioavailability considerations. Fluorine substitution is well-established as a strategy for enhancing metabolic stability through the formation of strong carbon-fluorine bonds that resist enzymatic cleavage. Recent research on thiophene derivatives as antiviral agents has demonstrated the importance of fluorine substitution in achieving improved pharmacokinetic profiles and oral bioavailability. These findings suggest that 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene may exhibit enhanced drug-like properties compared to non-fluorinated analogues.

Properties

IUPAC Name |

(2,3-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJYDFNWJKQGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641961 | |

| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-73-9 | |

| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

Step 1: Formation of the 5-(1,3-dioxolan-2-yl)thiophene intermediate

This involves introducing the 1,3-dioxolane moiety onto the thiophene ring, often via acetalization of an aldehyde precursor or direct substitution on a thiophene derivative bearing an aldehyde or halide group.Step 2: Introduction of the 2-(2,3-difluorobenzoyl) substituent

This is commonly achieved through Friedel-Crafts acylation or related coupling reactions using 2,3-difluorobenzoyl chloride or an equivalent benzoylating agent.Step 3: Purification and characterization

Purification is generally performed by column chromatography on silica gel using hexane/ethyl acetate mixtures, followed by recrystallization to obtain analytically pure material.

Detailed Synthetic Routes

Synthesis of 5-(1,3-dioxolan-2-yl)thiophene Intermediate

-

- 5-bromothiophene-2-carbaldehyde or 5-formylthiophene derivatives

- Ethylene glycol (for dioxolane ring formation)

- Acid catalyst (e.g., p-toluenesulfonic acid)

Mechanism:

The aldehyde group on the thiophene ring reacts with ethylene glycol under acidic conditions to form the cyclic 1,3-dioxolane protecting group, stabilizing the aldehyde functionality for subsequent reactions.

Introduction of the 2-(2,3-difluorobenzoyl) Group

-

- 2,3-Difluorobenzoyl chloride (prepared or commercially available)

- Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for Friedel-Crafts acylation

- Solvent: dichloromethane (DCM) or chloroform

-

- The 5-(1,3-dioxolan-2-yl)thiophene is dissolved in dry DCM under inert atmosphere (nitrogen or argon).

- The benzoyl chloride is added dropwise at 0 °C to control the reaction rate and minimize side reactions.

- The mixture is stirred at room temperature or slightly elevated temperature (25–40 °C) for several hours (typically overnight).

- The reaction is quenched with aqueous sodium bicarbonate solution, and the organic layer is separated, washed, dried over magnesium sulfate, and concentrated.

Outcome:

The acylation occurs regioselectively at the 2-position of the thiophene ring, yielding 2-(2,3-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene.

Alternative Synthetic Approaches

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) can be employed to attach the 2,3-difluorobenzoyl moiety if a suitable boronic acid or stannane derivative is available, offering milder conditions and potentially higher selectivity.Oxidation and Protection Strategies:

The thiophene ring can be functionalized first, followed by oxidation of intermediates and protection of sensitive groups as dioxolane rings to improve stability during subsequent steps.

Reaction Conditions and Yield Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | DCM, toluene, benzene | Solvent polarity affects acylation efficiency |

| Temperature | 0 °C (addition), then room temp to 40 °C | Lower temp controls side reactions; higher temp improves rate |

| Catalyst | AlCl3, FeCl3 | Lewis acid strength influences regioselectivity |

| Molar Ratios | 1:1 to 1:2 (thiophene:benzoyl chloride) | Excess acylating agent can increase yield but may cause impurities |

| Reaction Time | 12–24 hours | Longer times improve conversion but risk decomposition |

| Purification | Silica gel chromatography (hexane/EtOAc) | Essential for removing side products and unreacted materials |

Typical isolated yields range from 65% to 85% depending on reaction scale and purification rigor.

Characterization and Confirmation of Structure

-

- $$^{1}H$$ NMR shows characteristic aromatic proton signals from the difluorobenzoyl and thiophene rings, and multiplets for the dioxolane methylene protons (δ 4.0–5.0 ppm).

- $$^{19}F$$ NMR confirms the presence and position of fluorine atoms on the benzoyl ring.

-

- Strong carbonyl (C=O) stretch near 1680 cm⁻¹.

- C–O–C stretches from the dioxolane ring around 1100 cm⁻¹.

-

- Molecular ion peak consistent with molecular weight 296.29 g/mol.

- Fragmentation patterns support the presence of benzoyl and thiophene moieties.

-

- Confirms molecular formula and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetalization | 5-formylthiophene + ethylene glycol, acid catalyst, reflux | 5-(1,3-dioxolan-2-yl)thiophene | 80–90 | Water removal critical |

| 2 | Friedel-Crafts Acylation | 2,3-difluorobenzoyl chloride, AlCl3, DCM, 0 °C to RT | 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | 65–85 | Controlled addition essential |

| 3 | Purification | Silica gel chromatography, recrystallization | Pure target compound | — | Hexane/ethyl acetate solvent system |

Research Findings and Notes

- The presence of the 1,3-dioxolane ring stabilizes the thiophene intermediate, preventing side reactions during acylation.

- The difluoro substitution on the benzoyl ring influences electronic properties and reactivity, requiring careful control of reaction conditions to avoid polyacylation or ring halogenation.

- Purification by column chromatography is critical due to possible side products from over-acylation or hydrolysis of the dioxolane ring under acidic conditions.

- Alternative synthetic routes using palladium-catalyzed cross-coupling may offer improved selectivity but require access to specialized reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzoyl and dioxolane moieties can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoyl Group

a) Halogenated Analogs

- 2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS 898778-86-4): Molecular Weight: 329.2 g/mol; LogP: 4.0 .

- 3-(3,5-Difluorobenzoyl)thiophene :

b) Alkyl-Substituted Analogs

- 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS MFCD07699183): Methyl groups donate electron density, increasing the benzoyl ring’s electron richness. This could reduce oxidative stability but improve solubility in nonpolar solvents .

- 2-(4-Methylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene :

Core Heterocycle Comparisons

- Furan vs. Thiophene Derivatives :

- Arylation of 2-thiophenecarbonitrile (12.4% yield) is less efficient than 2-furancarbonitrile (24.7%), indicating lower reactivity of thiophene cores due to sulfur’s electron-delocalizing effects .

- Thiophene derivatives generally exhibit higher thermal stability and lower solubility in polar solvents compared to furan analogs .

Dioxolane-Modified Analogs

- 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde Derivatives :

Physicochemical Properties

*Estimated based on structural analogs .

Biological Activity

2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, with the CAS number 898778-73-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its antibacterial and antifungal properties, synthesis methods, and potential applications in pharmaceuticals.

- Molecular Formula : C₁₄H₁₀F₂O₃S

- Molecular Weight : 296.29 g/mol

- Structure : The compound consists of a thiophene ring substituted with a dioxolane moiety and a difluorobenzoyl group, which may contribute to its biological properties.

Synthesis

The synthesis of 2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the reaction of thiophene derivatives with 1,3-dioxolanes and difluorobenzoyl chlorides. The synthesis process can yield various derivatives that may exhibit different biological activities.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial properties. A study on related dioxolane compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |

| Compound 2 | Staphylococcus epidermidis | Significant activity observed |

| Compound 3 | Enterococcus faecalis | MIC of 625 µg/mL |

| Compound 4 | Pseudomonas aeruginosa | Excellent activity observed |

These findings suggest that the presence of the dioxolane ring may enhance the antibacterial efficacy of related compounds .

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity. The results indicate that many dioxolane derivatives demonstrate significant antifungal effects against pathogens like Candida albicans. For instance:

- All tested dioxolane derivatives except one showed notable antifungal activity against C. albicans, highlighting their potential as antifungal agents .

Case Studies

- Study on Dioxolanes : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their biological activities. The study revealed that these compounds exhibited excellent antibacterial and antifungal activities, supporting the hypothesis that structural modifications can lead to enhanced biological effects .

- Comparative Analysis : Another study compared the biological activities of various dioxolane derivatives, focusing on their enantiomers. It was found that certain stereochemical configurations significantly influenced their antibacterial potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,3-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how can structural purity be verified?

- Synthesis : A multi-step approach is typical. First, introduce the 1,3-dioxolane group via acetalization of a carbonyl precursor (e.g., using ethylene glycol under acid catalysis) . Next, the thiophene core can be functionalized via Friedel-Crafts acylation with 2,3-difluorobenzoyl chloride. Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

- Structural Verification : Single-crystal X-ray diffraction (SXRD) is the gold standard. For example, analogous thiophene-dioxolane compounds (e.g., photochromic derivatives) have been resolved using SHELX programs (SHELXL for refinement, SHELXS for structure solution) with hydrogen atoms placed via calculated positions . Complement with / NMR and FT-IR to confirm functional groups.

Q. How can computational methods predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) using software like Gaussian or ORCA can model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Basis sets (e.g., B3LYP/6-311+G(d,p)) are selected for accuracy with fluorine and sulfur atoms. Compare results with experimental UV-Vis spectra (e.g., λmax ~278 nm in hexane, as seen in photochromic analogues) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiophene-dioxolane derivatives?

- Challenge : Discrepancies in bond angles or torsional strain (e.g., C–S–C angles in thiophene vs. dioxolane rings) may arise from dynamic disorder or twinning.

- Solution : Use high-resolution SXRD data (≤0.8 Å resolution) and refine with SHELXL’s TWIN/BASF commands. For disorder, apply PART/ISOR constraints. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How does the 1,3-dioxolane moiety influence photophysical behavior in thiophene-based systems?

- Experimental Design : Compare the target compound with non-dioxolane analogues (e.g., 5-(4-fluorophenyl)thiophene). Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity. For example, dioxolane groups in similar compounds induce bathochromic shifts (~20 nm) due to electron-donating effects . Time-resolved spectroscopy can quantify excited-state lifetimes.

Q. What are the mechanistic insights into the stability of the 1,3-dioxolane ring under acidic/basic conditions?

- Methodology : Conduct kinetic studies using NMR to monitor ring-opening in D2O/HCl or D2O/NaOD. For instance, acetal derivatives (e.g., HMF-based dioxolanes) show hydrolysis rates dependent on steric hindrance and electron-withdrawing groups (e.g., fluorobenzoyl) . Computational MD simulations can model transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.